molecular formula C13H13FN2O4 B1415212 {1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid CAS No. 2173083-44-6

{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

Cat. No. B1415212
CAS RN: 2173083-44-6
M. Wt: 280.25 g/mol
InChI Key: KHIZBLILGYLLOY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid” is represented by the linear formula C13H14O3N1F1 .

Scientific Research Applications

Antiviral Activity

Indole derivatives, which include the core structure of our compound of interest, have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the fluorophenyl group in our compound could potentially enhance its interaction with viral proteins, making it a candidate for further antiviral drug development.

Anti-inflammatory Properties

The indole nucleus, found in our compound, is associated with anti-inflammatory effects. This biological activity is crucial in the treatment of chronic inflammatory diseases and could be harnessed for developing new therapeutic agents that target inflammation-related pathways .

Anticancer Potential

Compounds with an indole scaffold are known to possess anticancer activities. They can interact with various cellular targets and may induce apoptosis in cancer cells. The unique structure of “{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid” could be explored for its potential to inhibit cancer cell growth and proliferation .

Anti-HIV Activity

Indole derivatives have been studied for their role in inhibiting HIV-1 integrase, which is essential for the viral replication cycle. The structural features of our compound, particularly the halo-substituted phenyl functionality, might contribute to its activity against HIV-1 integrase, offering a pathway for new anti-HIV drugs .

Antimicrobial Effects

The broad spectrum of biological activities of indole derivatives includes antimicrobial properties. These compounds can be effective against a range of bacteria and fungi, suggesting that our compound could be valuable in the development of new antimicrobial agents .

Antitubercular Activity

Indole-based compounds have shown promise in the treatment of tuberculosis. Their ability to target mycobacterial cells could make them an important part of the drug discovery process for this persistent infectious disease .

Antidiabetic Applications

Research has indicated that indole derivatives can play a role in managing diabetes. They may affect insulin secretion or insulin sensitivity, providing a potential avenue for the treatment of diabetes with new pharmacological agents .

Antimalarial Properties

The fight against malaria could benefit from the discovery of novel indole-based compounds. Their potential to interfere with the life cycle of the malaria parasite makes them interesting candidates for antimalarial drug development .

Safety and Hazards

The safety and hazards associated with “{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid” are not explicitly mentioned in the search results. It’s always important to handle chemical compounds with care and follow safety guidelines .

Mechanism of Action

The exact mechanism of action would depend on the specific targets of the compound. These could include various enzymes, receptors, or other proteins within the cell. The compound might inhibit or activate these targets, leading to changes in cellular function .

The compound’s effects on biochemical pathways would also depend on its specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the flow of metabolites through that pathway .

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and thus its effectiveness. Factors that could affect pharmacokinetics include the compound’s chemical properties, the route of administration, and the patient’s physiological characteristics .

The compound’s action could result in various molecular and cellular effects, depending on its targets and mechanism of action. These might include changes in gene expression, protein activity, cell signaling, or cell growth and survival .

Environmental factors, such as temperature, pH, and the presence of other compounds, could influence the compound’s action, efficacy, and stability . For example, certain conditions might enhance or inhibit the compound’s interaction with its targets, or affect its stability and thus its ability to exert its effects .

properties

IUPAC Name

2-[1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4/c14-9-3-1-2-8(6-9)4-5-16-12(19)10(7-11(17)18)15-13(16)20/h1-3,6,10H,4-5,7H2,(H,15,20)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIZBLILGYLLOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCN2C(=O)C(NC2=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401164263
Record name 4-Imidazolidineacetic acid, 1-[2-(3-fluorophenyl)ethyl]-2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[2-(3-Fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid

CAS RN

2173083-44-6
Record name 4-Imidazolidineacetic acid, 1-[2-(3-fluorophenyl)ethyl]-2,5-dioxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2173083-44-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Imidazolidineacetic acid, 1-[2-(3-fluorophenyl)ethyl]-2,5-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401164263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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